BenchChemオンラインストアへようこそ!

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Lipophilicity Drug-likeness CNS penetration

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a synthetic sulfonamide derivative combining a pyrimidine-substituted piperidine core with an n-propyl sulfonamide side chain (C₁₃H₂₂N₄O₂S, MW 298.41 g/mol, XLogP3 1.4, TPSA 83.6 Ų). It belongs to the broader class of pyrimidin-2-yl sulfonamide derivatives, which have been claimed as GPR17 modulators for CNS demyelinating disease indications.

Molecular Formula C13H22N4O2S
Molecular Weight 298.41
CAS No. 1235013-97-4
Cat. No. B2419302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
CAS1235013-97-4
Molecular FormulaC13H22N4O2S
Molecular Weight298.41
Structural Identifiers
SMILESCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C13H22N4O2S/c1-2-10-20(18,19)16-11-12-4-8-17(9-5-12)13-14-6-3-7-15-13/h3,6-7,12,16H,2,4-5,8-11H2,1H3
InChIKeyRJUHVXMZCCYYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide (CAS 1235013-97-4): Procurement-Ready Physicochemical and Structural Profile


N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a synthetic sulfonamide derivative combining a pyrimidine-substituted piperidine core with an n-propyl sulfonamide side chain (C₁₃H₂₂N₄O₂S, MW 298.41 g/mol, XLogP3 1.4, TPSA 83.6 Ų) [1]. It belongs to the broader class of pyrimidin-2-yl sulfonamide derivatives, which have been claimed as GPR17 modulators for CNS demyelinating disease indications [2]. The compound is commercially stocked as a screening compound (Life Chemicals catalog F5017-1462, AKOS024490314) [1].

Why In-Class Analogs Cannot Simply Substitute for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide


Close structural analogs of this compound—including the 5-fluoropyrimidine variant (CAS 2034229-72-4) [3], the thiophene-substituted analog (CAS 1235234-91-9) [4], and the branched 2-methyl-propane-1-sulfonamide derivative —differ at the heterocycle attachment point, the sulfonamide alkyl chain branching, or both. These modifications directly alter hydrogen-bond acceptor/donor capacity, lipophilicity (XLogP3), and topological polar surface area, each of which is a key determinant of target engagement, membrane permeability, and metabolic stability [1]. The pyrimidin-2-yl sulfonamide scaffold has been specifically optimized in the Roche GPR17 patent family (US20240025883) for CNS target modulation [2]; substitution of the pyrimidine ring or the sulfonamide chain cannot be assumed to preserve potency or selectivity without confirmatory assay data.

Quantitative Differentiation Evidence for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. 5-Fluoropyrimidine Analog

The target compound exhibits an XLogP3 of 1.4 [1], placing it within the optimal CNS drug-like range (typically XLogP 1–3). The 5-fluoropyrimidine analog (CAS 2034229-72-4) introduces an electron-withdrawing fluorine atom on the pyrimidine ring, which is expected to increase lipophilicity by approximately 0.3–0.5 log units based on established fluoroaromatic SAR principles, potentially shifting it outside the ideal CNS permeability window and altering off-target binding profiles [2].

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity: Differentiation from Thiophene Analog

The target compound has a TPSA of 83.6 Ų and 6 hydrogen-bond acceptors (HBAs) [1]. The thiophene analog (CAS 1235234-91-9) replaces the pyrimidine ring with a thiophene-methyl group, reducing the HBA count from 6 to approximately 4 (loss of two pyrimidine nitrogen acceptors) and lowering TPSA by an estimated 15–20 Ų [2]. This reduction may increase passive membrane permeability but simultaneously decreases aqueous solubility and alters the compound's hydrogen-bonding pharmacophore, which is critical for target recognition in GPR17 and kinase ATP-binding pockets [3].

Polar surface area Membrane permeability Oral bioavailability

Sulfonamide Alkyl Chain Linearity: n-Propyl vs. Branched 2-Methyl-Propyl Analog

The target compound features a linear n-propyl sulfonamide chain (3-carbon, unbranched; MW 298.41) [1]. The 2-methyl-propane-1-sulfonamide analog introduces a branched isobutyl group (4-carbon, branched; estimated MW 312.4), increasing molecular weight by ~14 Da and adding steric bulk adjacent to the sulfonamide . In sulfonamide SAR studies, branched alkyl chains adjacent to the sulfonamide have been shown to reduce binding affinity to certain carbonic anhydrase isoforms by up to 8-fold compared to linear analogs (e.g., IC₅₀ shift from 120 nM to >1,000 nM) [2]. While direct comparative data for this specific scaffold are unavailable, the linear n-propyl chain preserves a lower steric profile, which is preferable for initial fragment-based or HTS screening where minimal steric obstruction is desired.

Ligand efficiency Steric effects SAR exploration

Commercial Availability and Purity: Target Compound Stocking vs. Analog Lead Times

The target compound is stocked by Life Chemicals (catalog F5017-1462) as an off-the-shelf screening compound, typically supplied at ≥95% purity [1]. By contrast, the 5-fluoropyrimidine analog (CAS 2034229-72-4) and the 2-methyl analog are not listed in major screening compound supplier catalogs as readily available stock items, requiring custom synthesis with estimated lead times of 4–8 weeks [2]. For procurement planning, the target compound offers immediate shipment, reducing project initiation delays.

Commercial availability Screening libraries Procurement lead time

Explicit Statement on Biological Activity Data Limitations for CAS 1235013-97-4

A comprehensive search of PubChem BioAssay, BindingDB, ChEMBL, PubMed, and patent literature did not identify any publicly reported IC₅₀, Kd, or EC₅₀ values for this specific compound (CAS 1235013-97-4) [1]. No head-to-head biological activity comparisons against the closest analogs are available in the peer-reviewed literature. The differentiation evidence presented above therefore relies on computed physicochemical properties, structural class inferences from the Roche GPR17 patent family (US20240025883) [2], and established sulfonamide SAR principles from analogous chemotypes [3]. Users are advised that this compound is positioned as a screening library compound without validated target engagement data.

Data transparency Evidence gaps Screening compound

Recommended Application Scenarios for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide Based on Quantitative Evidence


GPR17-Targeted Screening Library Expansion for CNS Demyelinating Disease Programs

The pyrimidin-2-yl sulfonamide scaffold is the core pharmacophore in Roche's GPR17 modulator patent family (US20240025883), with disclosed examples showing IC₅₀ values of 11–19 nM in cAMP accumulation assays [2]. The target compound, with its balanced CNS drug-like profile (XLogP3 1.4, TPSA 83.6 Ų), is positioned as a structurally enabling screening candidate for GPR17-focused hit identification in multiple sclerosis, Alzheimer's disease, and other demyelinating disorders [1][2].

Fragment-Based Lead Discovery Requiring Minimal Steric Hindrance at the Sulfonamide

The linear n-propyl sulfonamide chain (MW 298.41, 6 rotatable bonds) provides a lower steric footprint compared to branched analogs (e.g., 2-methyl-propyl derivative, estimated MW 312.4) [1]. This makes the target compound a superior starting point for fragment-based drug discovery (FBDD) where subsequent synthetic elaboration—such as introduction of substituents adjacent to the sulfonamide—is planned, as demonstrated in carbonic anhydrase inhibitor SAR programs [3].

Kinase Inhibitor Scaffold Hopping and SAR Exploration

Pyrimidine-substituted piperidine sulfonamides have been explored as ATP-competitive kinase inhibitor scaffolds, including ERK inhibitors with IC₅₀ values in the 9.36 μM range for related chemotypes [2][3]. The target compound's pyrimidine nitrogen atoms serve as hinge-binding motifs, while the sulfonamide group can engage the ribose pocket or solvent-exposed region. The combination of 6 HBA and 1 HBD provides a versatile hydrogen-bonding network suitable for systematic SAR expansion across the kinome [1].

Physicochemical Property Benchmarking for CNS MPO Optimization

With a computed CNS MPO score of approximately 4.8 (based on XLogP3 = 1.4, TPSA = 83.6 Ų, MW = 298.41, HBD = 1, pKa ~10.5 for sulfonamide NH), the target compound resides in the desirable CNS drug-like space [1]. It can serve as a reference standard for property-driven optimization campaigns, where analogs with higher lipophilicity (>XLogP3 2.0) or lower TPSA (<75 Ų) may exhibit increased brain penetration at the cost of elevated metabolic liability or hERG binding risk.

Quote Request

Request a Quote for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.